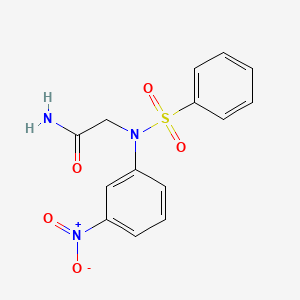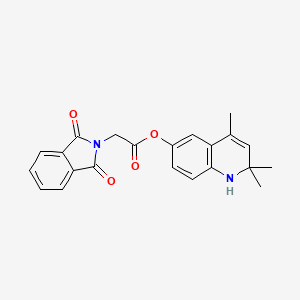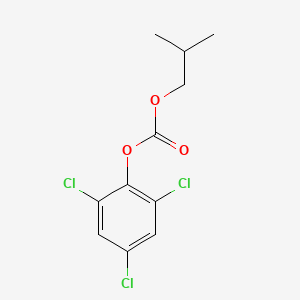
N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as NPG, is a chemical compound that is extensively used in scientific research. It is a protease inhibitor that is primarily used for studying the biochemical and physiological effects of various proteases. NPG is a potent inhibitor of serine proteases, including trypsin and chymotrypsin, and has been widely used in the field of enzymology.
Mecanismo De Acción
NPG works by irreversibly inhibiting the activity of serine proteases. It forms a covalent bond with the active site of the protease, thereby preventing the enzyme from carrying out its normal function. This inhibition is irreversible, and the protease cannot be reactivated once it has been inhibited.
Biochemical and Physiological Effects:
NPG has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of proteases in various biological processes, including blood clotting, inflammation, and cancer. NPG has also been used to investigate the mechanism of action of various drugs and their interactions with proteases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NPG in lab experiments is its potency as a protease inhibitor. It is a highly effective inhibitor of serine proteases and can be used in small quantities to achieve significant inhibition. However, one of the limitations of NPG is its irreversible inhibition of proteases, which can make it difficult to study the effects of proteases in vivo.
Direcciones Futuras
There are several future directions for the use of NPG in scientific research. One area of research is the development of new protease inhibitors that are more specific and less toxic than NPG. Another area of research is the investigation of the role of proteases in various diseases, including cancer and inflammation. Additionally, NPG can be used to study the interactions between proteases and various drugs, which can lead to the development of new therapeutic agents.
Métodos De Síntesis
NPG can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis of NPG involves the reaction of 3-nitrophenyl isocyanate with phenylsulfonyl chloride to form N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)urea. This intermediate is then treated with glycine to produce NPG.
Aplicaciones Científicas De Investigación
NPG has been extensively used in scientific research as a protease inhibitor. It is commonly used to study the biochemical and physiological effects of various proteases, including trypsin and chymotrypsin. NPG is also used to investigate the mechanism of action of proteases and their role in various biological processes.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c15-14(18)10-16(11-5-4-6-12(9-11)17(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDXICZOMOOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)

![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)
![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)





